N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Overview
Description
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a methylsulfonyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and methylsulfonyl chloride.
Formation of Intermediate: The 3-methoxyaniline reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-methoxyphenyl)-methylsulfonamide.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide.
Major Products
Oxidation: 3-hydroxyphenyl derivative.
Reduction: Methylsulfide derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to a biological response. The methoxy and sulfonyl groups could play a role in binding to molecular targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-acetamide: Lacks the methylsulfonyl group.
N-(3-methoxyphenyl)-2-aminoacetamide: Lacks the methylsulfonyl group and has an amino group instead.
N-(3-methoxyphenyl)-2-[methylsulfonyl]acetamide: Lacks the second methyl group on the sulfonyl group.
Uniqueness
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the presence of both the methoxy and methylsulfonyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can lead to unique chemical properties and biological activities not observed in similar compounds.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-13(18(3,15)16)8-11(14)12-9-5-4-6-10(7-9)17-2/h4-7H,8H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEYTUJEVLRUGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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